octahydro-1H-isoindole-4-carboxylic acid
Overview
Description
Octahydro-1H-isoindole-4-carboxylic acid: is a heterocyclic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-isoindole-4-carboxylic acid typically involves the hydrogenation of isoindole derivatives. One common method includes the catalytic hydrogenation of isoindole-4-carboxylic acid using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the reduction of the aromatic ring, yielding the saturated this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Octahydro-1H-isoindole-4-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of various oxidized derivatives.
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Reduction: : Further reduction of this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of fully saturated derivatives.
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Substitution: : The compound can participate in substitution reactions, particularly at the carboxylic acid group. For example, esterification with alcohols in the presence of acid catalysts can yield esters of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid)
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids
Reduction: Fully saturated derivatives
Substitution: Esters and other substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, octahydro-1H-isoindole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound derivatives are studied for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of octahydro-1H-isoindole-4-carboxylic acid and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. For example, derivatives of this compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-1H-indole-2-carboxylic acid
- Octahydro-1H-isoindole-2-carboxylic acid
- Octahydro-1H-indole-4-carboxylic acid
Uniqueness
Octahydro-1H-isoindole-4-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the carboxylic acid group can influence the compound’s ability to participate in specific chemical reactions, such as esterification or amidation, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h6-8,10H,1-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFWSYRJRFBXPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264943 | |
Record name | 1H-Isoindole-4-carboxylic acid, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-69-4 | |
Record name | 1H-Isoindole-4-carboxylic acid, octahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-4-carboxylic acid, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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